molecular formula C31H36O10 B1245070 Orbiculin E

Orbiculin E

Cat. No.: B1245070
M. Wt: 568.6 g/mol
InChI Key: GAOKKLOHOKIMQT-KBAKPPLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin E is a bioactive compound isolated from Celastrus orbiculatus Thunb. (COT), a plant traditionally used in East Asian medicine for its anti-inflammatory properties . It belongs to a family of sesquiterpenoids and triterpenoids, which are abundant in COT roots, stems, and leaves. This compound, along with Orbiculin A and D, has demonstrated significant anti-inflammatory effects in vitro, including inhibition of NF-κB activation and nitric oxide (NO) production .

Properties

Molecular Formula

C31H36O10

Molecular Weight

568.6 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-7-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] furan-3-carboxylate

InChI

InChI=1S/C31H36O10/c1-17-14-23(37-18(2)32)26(38-19(3)33)30(6)24(39-27(34)20-10-8-7-9-11-20)15-22-25(31(17,30)41-29(22,4)5)40-28(35)21-12-13-36-16-21/h7-13,16-17,22-26H,14-15H2,1-6H3/t17-,22-,23+,24+,25-,26+,30-,31-/m1/s1

InChI Key

GAOKKLOHOKIMQT-KBAKPPLISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Orbiculin E shares a sesquiterpenoid backbone with other Orbiculin compounds but differs in functional group substitutions and stereochemistry. Key structural features of selected analogs are summarized below:

Compound Molecular Formula Key Structural Features Natural Source Reference
This compound Not reported Presumed sesquiterpenoid with anti-inflammatory substituents COT Root
Orbiculin A C₃₃H₃₈O₉ Methyl-migrated sesquiterpenoid with furoyloxy groups COT Root, Leaf
Orbiculin H C₂₉H₃₄O₁₁ 1β,8β-Diacetoxyl-6α,9α-difuroyloxydihydro-β-agarofuran COT Root
Orbiculin I C₃₂H₃₄O₁₂ High-molecular-weight sesquiterpenoid COT Leaf

Key Observations :

  • Orbiculin A and H feature furoyloxy and acetoxyl groups critical for NF-κB inhibition, while Orbiculin I’s larger structure may limit bioavailability .
  • This compound’s exact structure remains unelucidated, though its pharmacological overlap with A and D suggests similar functional moieties .

Pharmacological Activities

Anti-Inflammatory Effects
Compound NF-κB Inhibition (IC₅₀) NO Production Inhibition (IC₅₀) Additional Activities Reference
This compound Not reported Not reported Synergistic anti-COPD effects*
Orbiculin A Not reported Not reported Potential P-glycoprotein inhibitor
Orbiculin H 33.5 ± 1.1 μM 50.4 ± 0.8 μM

*COT root extracts containing this compound reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) in A549 cells at 20–160 mg/mL .

Key Findings :

  • Orbiculin H exhibits the most potent anti-inflammatory activity among characterized analogs, though its efficacy is inferior to the control agent aminoguanidine (IC₅₀ = 16.3 μM for NO inhibition) .
  • Orbiculin A’s role in reversing multidrug resistance (via P-glycoprotein inhibition) highlights functional divergence within the Orbiculin family .

Distribution in Plant Parts

COT’s phytochemical diversity varies across tissues, impacting compound availability:

Compound Root Stem Leaf Notes Reference
This compound Yes No No Isolated from root methanol extracts
Orbiculin A Yes No Yes High abundance in root and leaf
Orbiculin I No No Yes Leaf-specific marker for quality control

Implications :

  • This compound’s root-specific occurrence may limit its therapeutic scalability compared to leaf-abundant analogs like Orbiculin I .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Orbiculin E
Reactant of Route 2
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Orbiculin E

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